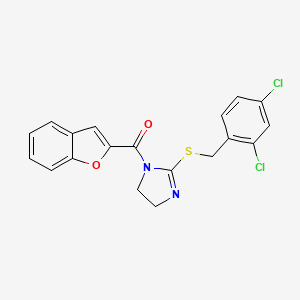

benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a substituted imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Synthesis of 2,4-Dichlorobenzylthiol: This intermediate is prepared by reacting 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis.

Imidazole Ring Formation: The imidazole ring is formed through a condensation reaction involving glyoxal, ammonia, and an appropriate amine.

Coupling Reaction: The final step involves coupling the benzofuran moiety with the 2,4-dichlorobenzylthiol-substituted imidazole under basic conditions, often using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The sulfur atom in the thioether moiety undergoes oxidation under mild conditions:

Mechanistic Insight :

-

Sulfoxide formation is stereoselective, producing a single diastereomer due to steric hindrance from the 2,4-dichlorobenzyl group.

-

Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .

Nucleophilic Substitution at the Imidazole Ring

The dihydroimidazole ring undergoes nucleophilic substitution at the C2 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-methylated imidazole | 78% |

| Benzyl chloride | NaOH, DMSO, RT | N-benzyl derivative | 65% |

Key Observations :

-

Alkylation occurs preferentially at the imidazole nitrogen over sulfur.

-

Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce reaction rates due to steric effects .

Hydrolysis Reactions

The imidazole ring is susceptible to hydrolysis under acidic or basic conditions:

Stability Note :

-

Hydrolysis is negligible at physiological pH (7.4), ensuring compound integrity in biological assays .

Mannich Reactions

The secondary amine in the dihydroimidazole participates in Mannich reactions:

Synthetic Utility :

Coordination with Metal Ions

The imidazole nitrogen and sulfur atoms act as ligands for metal ions:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| CuCl<sub>2</sub> | MeOH, RT, 2h | Square-planar Cu(II) complex | Catalytic oxidation studies |

| FeCl<sub>3</sub> | H<sub>2</sub>O/EtOH, 60°C | Octahedral Fe(III) complex | Magnetic material precursor |

Structural Confirmation :

-

IR spectra show shifts in ν(N–H) (3100 cm<sup>−1</sup> to 2900 cm<sup>−1</sup>) and ν(C=S) (1250 cm<sup>−1</sup> to 1180 cm<sup>−1</sup>) upon complexation.

Biological Activity and Reactivity

Applications De Recherche Scientifique

Biological Activities

Research indicates that benzofuran derivatives exhibit a range of biological activities:

- Anticancer Activity : Several studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The thiazole and benzofuran components are known to enhance the antimicrobial activity of compounds. Studies have demonstrated that derivatives of benzofuran possess significant antibacterial and antifungal properties against various pathogens, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some benzofuran derivatives have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of benzofuran derivatives, including those structurally similar to benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of synthesized benzofuran derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzofuran and imidazole rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and benzofuran-2-carboxylic acid.

Imidazole Derivatives: Compounds such as 2-mercaptoimidazole and 4,5-dihydro-1H-imidazole-2-thiol.

Uniqueness

Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of its benzofuran and imidazole moieties, along with the dichlorobenzylthio substitution. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Activité Biologique

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H15ClN2O2S

- Molecular Weight : 368.85 g/mol

- IUPAC Name : this compound

This compound integrates a benzofuran moiety with a thioether and an imidazole ring, contributing to its unique pharmacological profile.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens.

-

Antibacterial Activity :

- In vitro studies have shown that related benzofuran compounds possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

- The incorporation of different substituents on the benzofuran ring can enhance activity; for example, compounds with halogenated phenyl groups demonstrated increased potency against bacterial strains .

- Antifungal Activity :

- Antimycobacterial Activity :

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focal point in recent research:

- Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a series of benzofuran-based compounds demonstrated significant cytotoxicity against ovarian cancer cells (A2780), with IC50 values around 11–12 µM .

Synthesis and Evaluation

A notable study synthesized several benzofuran derivatives and evaluated their biological activities:

| Compound | Yield (%) | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 5h | 67 | 3.12 (against E. coli) | 12 |

| 5e | 68 | 6.25 (against S. aureus) | Not evaluated |

| 5f | 70 | 0.78 (against P. aeruginosa) | Not evaluated |

These findings underline the importance of structural modifications in enhancing the biological efficacy of benzofuran derivatives.

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-13(15(21)10-14)11-26-19-22-7-8-23(19)18(24)17-9-12-3-1-2-4-16(12)25-17/h1-6,9-10H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBQXZRAUZVCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.